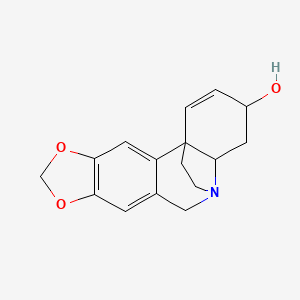
1,2-Didehydrocrinan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-CrinineC16 alkaloid is a naturally occurring organic compound belonging to the class of alkaloids. Alkaloids are nitrogen-containing bases that are primarily found in plants and have significant physiological effects on humans and animals. (-)-CrinineC16 is known for its complex structure and potential therapeutic properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-CrinineC16 involves several steps, starting with the accumulation of an amine precursor and an aldehyde precursor. These components condense to form an iminium cation, which undergoes a Mannich-like reaction to form the desired alkaloid structure . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the iminium cation and subsequent reactions.
Industrial Production Methods
Industrial production of (-)-CrinineC16 often involves extraction from plant sources. The powdered plant material is moistened with water and mixed with lime to free the alkaloid salts. Extraction is then carried out using organic solvents such as ether or petroleum spirit . This method ensures the efficient isolation of (-)-CrinineC16 from its natural sources.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-CrinineC16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the alkaloid’s structure.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms of (-)-CrinineC16 .
Applications De Recherche Scientifique
(-)-CrinineC16 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (-)-CrinineC16 involves its interaction with specific molecular targets and pathways. It can inhibit acetylcholinesterase and calcium transport, leading to various physiological effects . These interactions make (-)-CrinineC16 a potential candidate for therapeutic applications, particularly in the treatment of neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (-)-CrinineC16 include:
Morphine: Another well-known alkaloid with significant physiological effects.
Strychnine: Known for its toxic properties and use in pest control.
Quinine: Used for its anti-malarial properties.
Ephedrine: Commonly used as a stimulant and decongestant.
Nicotine: A potent stimulant found in tobacco.
Uniqueness of (-)-CrinineC16
What sets (-)-CrinineC16 apart from these compounds is its unique structure and specific mechanism of action. Its ability to inhibit acetylcholinesterase and calcium transport makes it particularly interesting for neurological research and potential therapeutic applications .
Propriétés
Numéro CAS |
510-67-8 |
|---|---|
Formule moléculaire |
C16H17NO3 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol |
InChI |
InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2 |
Clé InChI |
RPAORVSEYNOMBR-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


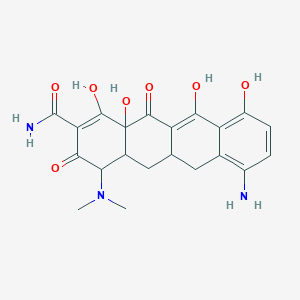


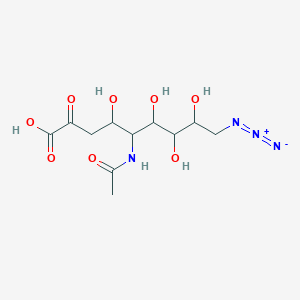
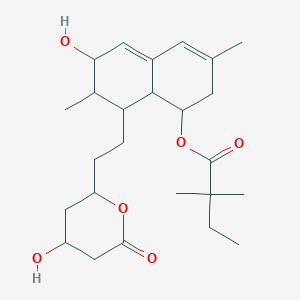
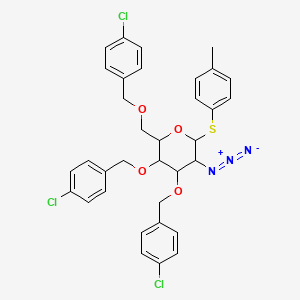
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12320751.png)



![tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate](/img/structure/B12320775.png)
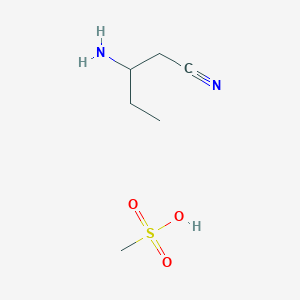
![[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate](/img/structure/B12320783.png)

